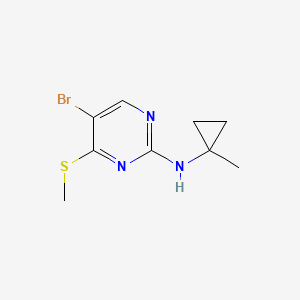
5-bromo-N-(1-methylcyclopropyl)-4-methylsulfanylpyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N-(1-methylcyclopropyl)-4-methylsulfanylpyrimidin-2-amine is a synthetic organic compound belonging to the pyrimidine family. This compound is characterized by the presence of a bromine atom at the 5th position, a 1-methylcyclopropyl group attached to the nitrogen atom, and a methylthio group at the 4th position of the pyrimidine ring. The unique structure of this compound makes it of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(1-methylcyclopropyl)-4-methylsulfanylpyrimidin-2-amine typically involves multiple steps:
Cyclopropylation: The attachment of the 1-methylcyclopropyl group to the nitrogen atom can be carried out using 1-methylcyclopropylamine in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-bromo-N-(1-methylcyclopropyl)-4-methylsulfanylpyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4
Substitution: Amines, thiols, alkoxides
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: De-brominated pyrimidine
Substitution: Various substituted pyrimidines
Applications De Recherche Scientifique
5-bromo-N-(1-methylcyclopropyl)-4-methylsulfanylpyrimidin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and catalysts.
Mécanisme D'action
The mechanism of action of 5-bromo-N-(1-methylcyclopropyl)-4-methylsulfanylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-bromo-2-aminopyrimidine: Lacks the 1-methylcyclopropyl and methylthio groups.
4-methylthio-2-aminopyrimidine: Lacks the bromine and 1-methylcyclopropyl groups.
N-(1-methylcyclopropyl)-2-aminopyrimidine: Lacks the bromine and methylthio groups.
Uniqueness
The presence of the bromine atom, 1-methylcyclopropyl group, and methylthio group in 5-bromo-N-(1-methylcyclopropyl)-4-methylsulfanylpyrimidin-2-amine makes it unique compared to other similar compounds
Propriétés
Formule moléculaire |
C9H12BrN3S |
|---|---|
Poids moléculaire |
274.18 g/mol |
Nom IUPAC |
5-bromo-N-(1-methylcyclopropyl)-4-methylsulfanylpyrimidin-2-amine |
InChI |
InChI=1S/C9H12BrN3S/c1-9(3-4-9)13-8-11-5-6(10)7(12-8)14-2/h5H,3-4H2,1-2H3,(H,11,12,13) |
Clé InChI |
CAJKQIMUMNGPCW-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC1)NC2=NC=C(C(=N2)SC)Br |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-Bromo-4-pentylbicyclo[2.2.2]octane](/img/structure/B8538408.png)
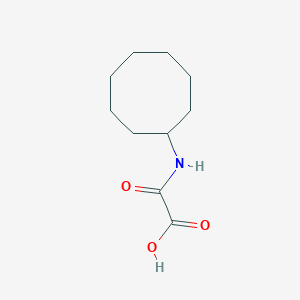


![1h-Indazole-6-carboxamide,5-(4-fluorophenoxy)-1-(2-methylpropyl)-n-[1-(phenylmethyl)-4-piperidinyl]-](/img/structure/B8538422.png)
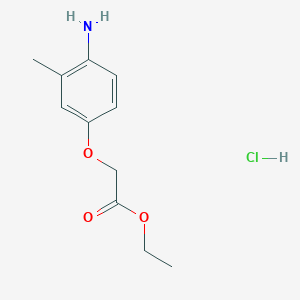

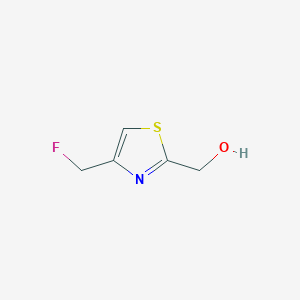
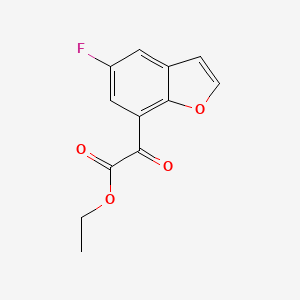
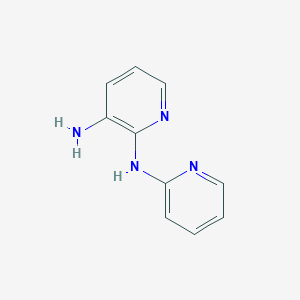
![[1-Methyl-6-oxo-5-(pyrimidin-4-ylamino)pyridazin-3-yl]boronic acid](/img/structure/B8538452.png)
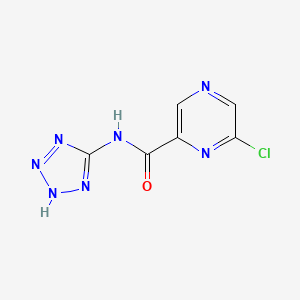
![5-Benzo[b]furancarboxylic acid,2-bromo-3-phenyl-](/img/structure/B8538473.png)
![Ethyl 1-[(phenylamino)carbonyl]cyclopropanecarboxylate](/img/structure/B8538489.png)
